Cysteine, hydrazide, L-
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Overview
Description
Cysteine, hydrazide, L- is a derivative of the amino acid cysteine It is characterized by the presence of a hydrazide group attached to the cysteine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cysteine, hydrazide, L- typically involves the conversion of cysteine to its hydrazide form. One common method is the reaction of cysteine with hydrazine under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of cysteine, hydrazide, L- often involves the use of biotechnological approaches. These methods include the fermentation of microorganisms such as Escherichia coli and Corynebacterium glutamicum, which are engineered to produce high yields of cysteine. The cysteine is then chemically converted to its hydrazide form .
Chemical Reactions Analysis
Types of Reactions
Cysteine, hydrazide, L- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Cysteine, hydrazide, L- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cysteine, hydrazide, L- involves its ability to participate in redox reactions. It can act as a reducing agent, donating electrons to other molecules and thereby modulating oxidative stress. The compound also plays a role in the formation and stabilization of disulfide bonds in proteins, which is crucial for maintaining protein structure and function .
Comparison with Similar Compounds
Similar Compounds
Cysteine: The parent amino acid from which cysteine, hydrazide, L- is derived.
Cystine: An oxidized dimer of cysteine, linked by a disulfide bond.
Cysteamine: A related compound with a similar thiol group but different functional properties.
Uniqueness
Unlike cysteine and cystine, cysteine, hydrazide, L- can participate in specific nucleophilic substitution reactions, making it valuable in synthetic chemistry .
Properties
IUPAC Name |
2-amino-3-sulfanylpropanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3OS/c4-2(1-8)3(7)6-5/h2,8H,1,4-5H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIYDJRAZKPGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NN)N)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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